molecular formula C7H5BrF3NS B567713 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine CAS No. 1226808-64-5

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine

Cat. No.: B567713
CAS No.: 1226808-64-5
M. Wt: 272.083
InChI Key: PGEREEIUJMZQTJ-UHFFFAOYSA-N
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Description

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine is an organic compound with a complex structure that includes bromine, sulfur, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

The synthesis of 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable pyridine derivative followed by the introduction of the methylthio and trifluoromethyl groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The sulfur-containing group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets through its functional groups. The bromine, methylthio, and trifluoromethyl groups can participate in various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, depending on the environment and the target molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

    3-Bromo-2-(trifluoromethyl)pyridine: Lacks the methylthio group, which can affect its reactivity and applications.

    3-Bromo-2-(methylthio)pyridine:

    2-(Methylthio)-5-(trifluoromethyl)pyridine: Lacks the bromine atom, which can alter its reactivity in substitution reactions.

The presence of all three functional groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

3-bromo-2-methylsulfanyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NS/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEREEIUJMZQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682440
Record name 3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-64-5
Record name 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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